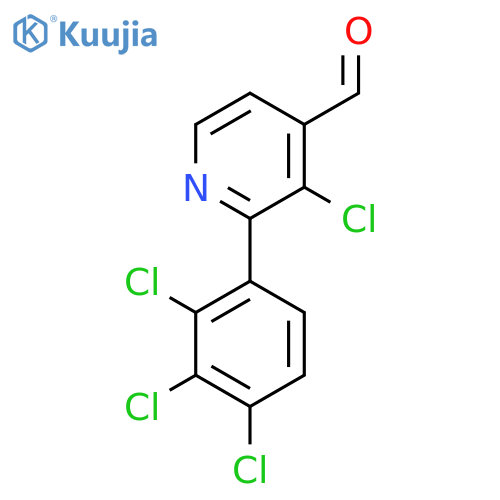Cas no 1361508-12-4 (3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde)

1361508-12-4 structure
商品名:3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde
CAS番号:1361508-12-4
MF:C12H5Cl4NO
メガワット:320.986199140549
CID:4793611
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde
-
- インチ: 1S/C12H5Cl4NO/c13-8-2-1-7(10(15)11(8)16)12-9(14)6(5-18)3-4-17-12/h1-5H
- InChIKey: PSIFHYGFTZGPHX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1C(=C(C=O)C=CN=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 30
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013029607-500mg |
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde |
1361508-12-4 | 97% | 500mg |
839.45 USD | 2021-05-31 | |
| Alichem | A013029607-1g |
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde |
1361508-12-4 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
| Alichem | A013029607-250mg |
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde |
1361508-12-4 | 97% | 250mg |
480.00 USD | 2021-05-31 |
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
1361508-12-4 (3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde) 関連製品
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
